N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O6S and its molecular weight is 429.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. This suggests that our compound may also target similar receptors or pathways.
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets (such as vegfr1) and inhibit their activity . This inhibition could lead to a decrease in angiogenesis, thereby potentially limiting the growth and spread of cancer cells.
Biochemical Pathways
The compound likely affects the angiogenesis pathway by inhibiting VEGFR1 . This inhibition can disrupt the signaling cascade that promotes the formation of new blood vessels, a process that is often upregulated in cancerous tissues. By inhibiting this pathway, the compound may limit the supply of nutrients to the tumor, slowing its growth and proliferation.
Result of Action
The inhibition of VEGFR1 and the subsequent disruption of angiogenesis can lead to a decrease in tumor growth and spread . This is because angiogenesis is a critical process for tumor growth, as it provides the tumor with the necessary nutrients and oxygen. By inhibiting this process, the compound could potentially slow down or halt the progression of certain cancers.
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H15N5O6S
- Molecular Weight : 429.4 g/mol
- CAS Number : 868226-31-7
The compound features a unique combination of functional groups, including an amine, a dioxole ring, and a pyrimidine derivative. These structural elements contribute to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple synthetic routes. A common method begins with the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions under basic conditions. Subsequent steps involve the formation of the pyrimidine scaffold and final assembly into the target compound.
Anticancer Properties
Research indicates that compounds similar to N-(4-amino...) exhibit significant anticancer activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy as it has been associated with enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing this structure can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of N-(4-amino...) against human cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Effects
N-(4-amino...) has also been investigated for its anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play critical roles in inflammation pathways. Preliminary findings suggest moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM .
Table 1: COX Inhibition Data
Compound | COX-I IC50 (μM) | COX-II IC50 (μM) | Selectivity Index |
---|---|---|---|
N-(4-amino...) | Moderate | 0.52 | High |
Celecoxib | 0.78 | 0.78 | 9.51 |
The biological activity of N-(4-amino...) is mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes such as growth regulation and apoptosis. The compound may modulate signaling pathways that lead to altered gene expression and cellular responses.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-(4-amino...) to various biological targets. These studies indicate favorable interactions with active sites of enzymes relevant to cancer proliferation and inflammation, supporting its potential therapeutic applications .
Properties
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c19-15-14(21-16(25)11-2-1-5-27-11)17(26)23-18(22-15)30-7-13(24)20-9-3-4-10-12(6-9)29-8-28-10/h1-6H,7-8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCNLEXXJZZZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.